molecular formula C9H12ClNO2S B2983780 Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride CAS No. 93851-19-5

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride

Cat. No.: B2983780
CAS No.: 93851-19-5
M. Wt: 233.71
InChI Key: MGCDAKLEZAZUGN-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.679 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydrothieno[3,2-c]pyridine core, which is a bicyclic structure with a sulfur atom in one of the rings . The molecule also contains a carboxylate group attached to the pyridine ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water and should be stored under an inert gas (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Functionalization

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis, particularly in the creation of heterocyclic compounds that have various applications in medicinal chemistry and material science. For instance, it has been employed in the phosphine-catalyzed [4 + 2] annulation reactions, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Additionally, its transformations have led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating its utility in expanding the chemical space of bioactive compounds (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).

Novel Molecule Development

Research indicates that this compound is foundational in developing new molecules with potential anti-inflammatory properties. This is based on the synthesis and characterization of derivatives and analogs aiming at novel therapeutic agents (Gerard P. Moloney, 2001). Such efforts underscore the compound's role in addressing inflammatory diseases through chemical innovation.

Heterocyclic Chemistry Contributions

The compound is instrumental in generating diverse heterocyclic architectures, illustrating its significance in the broader context of synthetic organic chemistry and drug discovery. Studies have demonstrated its application in creating thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations, highlighting its adaptability in forming complex molecules (R. Calhelha, M. Queiroz, 2010). These contributions are pivotal for developing novel compounds with potential applications in pharmaceuticals and materials science.

Antimicrobial and Biological Activity Exploration

This compound and its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial effects. This underscores the potential of such compounds as lead molecules for future drug development, considering their activity in different models (J. Sangshetti, A. Zambare, F. Khan, I. Gonjari, Z. Zaheer, 2014). The exploration of biological activities is crucial for identifying new therapeutic agents against various microbial infections.

Safety and Hazards

The compound is classified as potentially hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8;/h3,5,8,10H,2,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDAKLEZAZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)SC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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